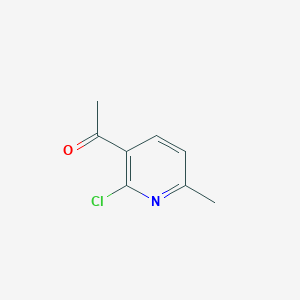

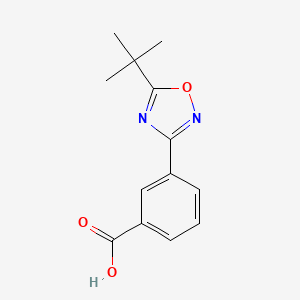

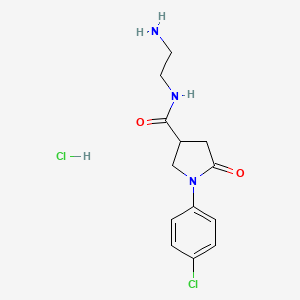

![molecular formula C13H23NO3 B2415183 Tert-butyl 4-(hydroxymethyl)bicyclo[2.2.1]heptan-1-ylcarbamate CAS No. 1417551-43-9](/img/structure/B2415183.png)

Tert-butyl 4-(hydroxymethyl)bicyclo[2.2.1]heptan-1-ylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl 4-(hydroxymethyl)bicyclo[2.2.1]heptan-1-ylcarbamate, also known as TMC-1, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TMC-1 is a bicyclic compound that contains a carbamate functional group and a hydroxymethyl group, which gives it unique properties that make it an attractive candidate for drug development.

科学的研究の応用

Efficient Synthesis Methods

- An efficient scalable route for synthesizing enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate has been developed. This method starts from commercially available chiral lactone and includes an epimerization/hydrolysis step for simplifying purification, proving significant improvements over previous methods (Maton et al., 2010).

Chemical Reactions and Radical Studies

- Tert-alkoxyl radicals, derived from tert-O-alkyl thiohydroxamates, have been utilized in mechanistic studies involving bicyclo[2.2.1]heptene. This research aids in understanding key steps in the synthesis of tetrahydrofurans and 2-bromo-3-alkoxybicyclo[2.2.1]heptanes (Schur et al., 2011).

Synthesis of Carbocyclic Analogues

- The compound is a crucial intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its synthesis and crystal structure confirmation contribute significantly to the field of nucleotide analogue production (Ober et al., 2004).

Intermediate in Synthesis of Proteasome Inhibitors

- The compound has been used in the synthesis of Kang's intermediate for (+)-lactacystin, a potent proteasome inhibitor. This showcases its utility in the synthesis of biologically active compounds (Ooi et al., 2004).

Applications in Diels-Alder Reactions

- The compound serves as an intermediate in Diels-Alder reactions, such as in the preparation of tert-Butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate. This highlights its role in complex organic synthesis reactions (Padwa et al., 2003).

Role in Photochemical Reactions

- It has been used in studies to understand the behavior of alkylcarbenes under photochemical conditions, providing insight into the reactivity of these compounds in light-induced processes (Glick et al., 1995).

Synthesis of Amino Acids and Peptide Analogs

- The compound has been used in the synthesis of 7-azabicyclo[2.2.1]heptane amino acids, which are precursors for the preparation of peptide analogues. This is crucial for the development of new drug molecules and understanding peptide interactions (Hart & Rapoport, 1999).

特性

IUPAC Name |

tert-butyl N-[4-(hydroxymethyl)-1-bicyclo[2.2.1]heptanyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-11(2,3)17-10(16)14-13-6-4-12(8-13,9-15)5-7-13/h15H,4-9H2,1-3H3,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYQIBACHTLCQGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC12CCC(C1)(CC2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(hydroxymethyl)bicyclo[2.2.1]heptan-1-ylcarbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

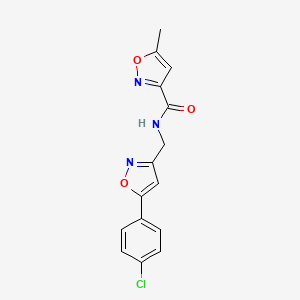

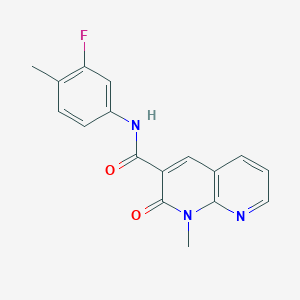

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)cyclohex-3-enecarboxamide](/img/structure/B2415100.png)

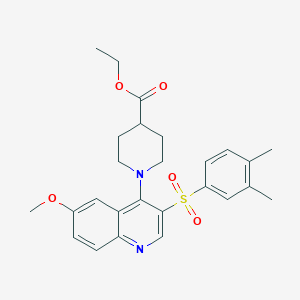

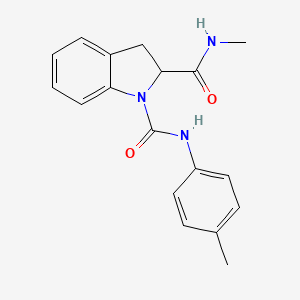

![6-(Phenylmethoxycarbonylamino)-5H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B2415105.png)

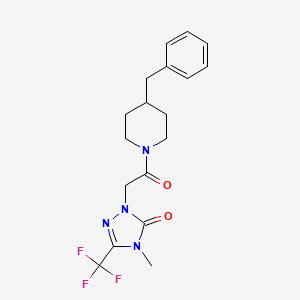

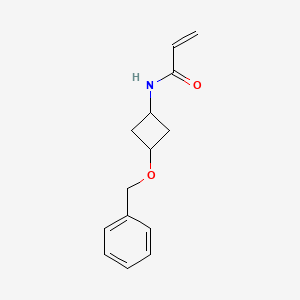

![1-(2-methyl-1H-indol-3-yl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2415110.png)

![2-[(Dimethylamino)methyl]pyridine-4-carboxylic acid dihydrochloride](/img/structure/B2415114.png)

![1-ethyl-2-oxo-N-(1-phenylethyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2415116.png)